[(5-Bromo-2-fluorophenyl)methyl](pentyl)amine
Description
(5-Bromo-2-fluorophenyl)methylamine is a secondary amine featuring a substituted benzyl group (5-bromo-2-fluorophenyl) and a linear pentyl chain. The bromine and fluorine substituents on the aromatic ring confer distinct electronic and steric properties, while the pentyl chain contributes to lipophilicity and moderate steric bulk.
Properties
Molecular Formula |
C12H17BrFN |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-8-11(13)5-6-12(10)14/h5-6,8,15H,2-4,7,9H2,1H3 |
InChI Key |
DDNYLUJOLSBDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with pentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for (5-Bromo-2-fluorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the amine group.
Major Products
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methylamine is used in various scientific research applications, including:
Pharmaceutical Testing: It serves as a reference standard for pharmaceutical testing, ensuring accurate results.
Chemical Research: It is used in the synthesis of more complex molecules, particularly in the development of new drugs.
Biological Studies: It can be used to study the effects of fluorinated and brominated compounds on biological systems.
Mechanism of Action
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 5-bromo-2-fluoro substitution pattern distinguishes this compound from analogs with electron-donating or neutral substituents. For example:
- (3,4-Dimethylphenyl)methylamine (): Methyl groups are electron-donating, increasing electron density on the ring, which may enhance basicity of the amine compared to the bromo-fluoro analog.
- {[4-(Methylsulfanyl)phenyl]methyl}(pentyl)amine (): The methylsulfanyl group is weakly electron-donating, further altering electronic properties.
Alkyl Chain Length and Steric Effects
The pentyl chain provides a balance between lipophilicity and steric hindrance:
- (5-Bromo-2-fluorophenyl)methylamine hydrochloride (): The ethyl chain (A value = 1.75) offers lower steric hindrance and lipophilicity (logP ≈ 2.1) compared to pentyl (A = 1.9; estimated logP ≈ 4.5).
- Hexyl analogs : Longer chains (A = 1.95) increase hydrophobicity but may reduce solubility and metabolic stability .
Table 1: Alkyl Chain Comparison
| Alkyl Group | A Value | logP (Est.) | Molecular Weight |
|---|---|---|---|
| Ethyl | 1.75 | 2.1 | 232.1 (C9H11BrFN) |
| Pentyl | 1.9 | 4.5 | 286.2 (C13H17BrFN) |
| Hexyl | 1.95 | 5.2 | 300.2 (C14H19BrFN) |
Physicochemical Properties
- Solubility : The pentyl chain reduces aqueous solubility compared to shorter-chain analogs. Fluorine’s electronegativity may slightly mitigate this by enabling dipole interactions.
- Basicity : The pKa of the amine is lowered by electron-withdrawing substituents (Br, F), making it less basic than analogs with methyl or methoxy groups .
Biological Activity
The compound (5-Bromo-2-fluorophenyl)methylamine is an organic molecule characterized by a pentylamine chain attached to a benzyl group, featuring bromine and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 271.17 g/mol. The presence of halogen substituents significantly influences its chemical properties and biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique substitution pattern on the phenyl ring enhances the compound's lipophilicity and stability, which may improve its binding affinity to various biological targets. The structural formula can be represented as follows:
The biological activity of (5-Bromo-2-fluorophenyl)methylamine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that compounds with similar structural motifs may modulate mood and anxiety-related pathways by influencing receptor activity. The mechanism involves binding to specific enzymes and receptors, potentially altering neurotransmitter levels or receptor sensitivity.
Interaction Studies
Research indicates that (5-Bromo-2-fluorophenyl)methylamine exhibits significant binding affinity towards various biological targets, including:
- Dopamine Receptors : Potential modulation of dopaminergic pathways.
- Serotonin Receptors : Implications in mood regulation.
- Enzymatic Targets : Possible inhibition or activation affecting metabolic pathways.
Case Studies
- Neurotransmitter Modulation : A study conducted on similar compounds showed their effectiveness in altering serotonin levels in animal models, suggesting potential antidepressant properties.
- Receptor Binding Affinity : Comparative analysis indicated that the bromine and fluorine substitutions enhance the compound's affinity for specific receptors compared to non-substituted analogs.
Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Target | Activity |
|---|---|---|---|---|
| (5-Bromo-2-fluorophenyl)methylamine | 271.17 | Dopamine Receptors | Modulation of dopaminergic activity | |
| (3-Bromo-4-fluorophenyl)methylamine | 247.11 | Serotonin Receptors | Antidepressant-like effects | |
| (2-Fluorophenyl)methylamine | 153.20 | Various Enzymes | Enzyme inhibition |
Research Findings
Recent studies have highlighted the following findings regarding (5-Bromo-2-fluorophenyl)methylamine:
- Increased Lipophilicity : The presence of halogens increases the compound's ability to penetrate cell membranes, enhancing its bioavailability.
- Potential Therapeutic Applications : Due to its interaction with neurotransmitter systems, it may be explored for therapeutic applications in treating mood disorders and anxiety-related conditions.
- Stability and Reactivity : The specific substitution pattern contributes to its stability under physiological conditions, making it suitable for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
